LogP Shift vs. Des‑Ester Analog 3‑Chloro‑N‑(4‑phenyl‑thiazol‑2‑yl)‑benzamide
The presence of the 5‑ethyl ester elevates the lipophilicity of the target compound relative to the des‑ester comparator 3‑chloro‑N‑(4‑phenyl‑thiazol‑2‑yl)‑benzamide. PubChem‑computed XLogP3 for the target is 5.0, whereas the des‑ester analog has a significantly lower cLogP (typical value ~3.8–4.2 for this scaffold class), implying a difference of ≥0.8–1.2 log units [1]. This shift alters predicted membrane permeability and passive distribution, which directly affects compound selection for permeability‑sensitive assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide; typical cLogP ~3.8–4.2 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 |
| Conditions | Computed via XLogP3 3.0 (PubChem release 2025.09.15) and class-level cLogP estimates |
Why This Matters
The physiochemical differentiation supports selection of the target ester when higher lipophilicity is required for blood–brain barrier penetration or logP‑dependent assay formats, though direct experimental logP data are lacking.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3660832, Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/312605-01-9. Accessed 06 May 2026. View Source
